![molecular formula C17H18FN3O3S B2860656 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide CAS No. 450336-74-0](/img/structure/B2860656.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, the thieno[3,4-c]pyrazole ring, and the cyclopentanecarboxamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in substitution reactions. The thieno[3,4-c]pyrazole ring and the cyclopentanecarboxamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, affecting its solubility and boiling point .Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis and evaluation of various compounds related to N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide for their antimicrobial properties. For example, compounds derived from similar structural frameworks have been shown to possess potent antibacterial and antifungal activities, with some demonstrating efficacy comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015). Additionally, specific chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from related compounds have been identified as promising antibacterial agents (Solankee & Patel, 2004).
Anticancer Applications
Several studies have focused on the synthesis of analogues and derivatives with potential anticancer activities. Compounds containing the 4-fluorophenyl moiety have been evaluated against various cancer cell lines, including leukemia, melanoma, and breast cancer, with some showing significant inhibitory activity (Ahsan, 2012). Novel series of compounds related to the original chemical structure have been synthesized and tested for their cytotoxicity against breast cancer cell lines, demonstrating promising results (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Anticonvulsant Applications
Research into the anticonvulsant activity of related compounds has identified several analogues with significant efficacy in various seizure models, highlighting the potential for the development of new antiepileptic drugs (Ahsan, Khalilullah, Stables, & Govindasamy, 2013).
Synthesis of Novel Compounds
Studies have also explored the synthesis of novel compounds utilizing the chemical structure as a core or starting point, leading to the discovery of new fluorinated heterocyclic compounds and derivatives with potential medicinal applications. These synthetic pathways have opened up possibilities for the development of new drugs with enhanced pharmacological profiles (Shi, Wang, & Schlosser, 1996).
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-5-7-13(8-6-12)21-16(19-17(22)11-3-1-2-4-11)14-9-25(23,24)10-15(14)20-21/h5-8,11H,1-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLPIUFKTIGMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)
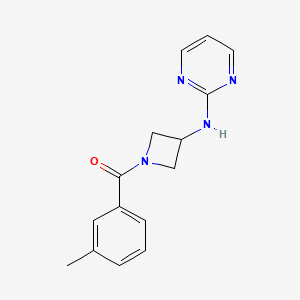

methanone](/img/structure/B2860581.png)
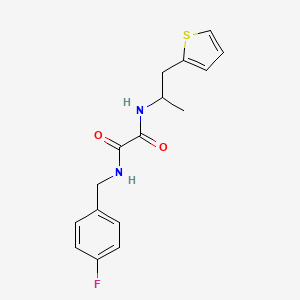
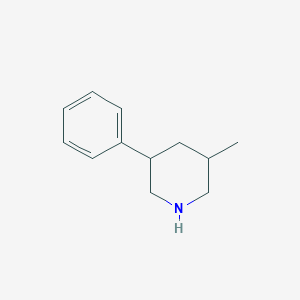
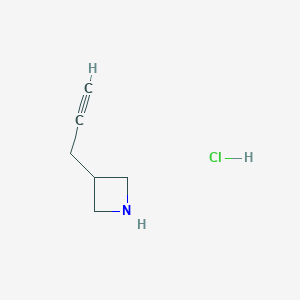
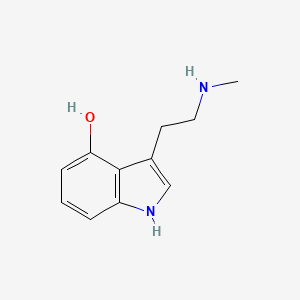
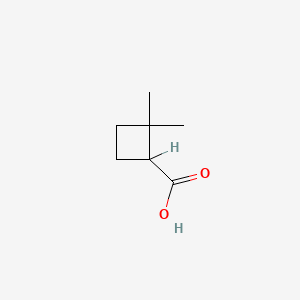
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)